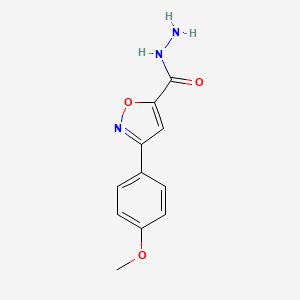

3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide

Description

3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative featuring an isoxazole core substituted with a para-methoxyphenyl group at position 3 and a carbohydrazide moiety at position 4. The isoxazole ring, carbohydrazide functional group, and methoxyphenyl substituent collectively influence its physicochemical properties, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLGRLBDJQIYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .

Chemical Reactions Analysis

3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide, in anticancer research. For instance, derivatives of isoxazole have shown promising results against lung cancer cells, with some exhibiting comparable efficacy to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications at the aryl positions can enhance biological activity, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Isoxazole derivatives are known to inhibit inflammatory pathways, making them candidates for the treatment of chronic inflammatory diseases. The ability to modulate cytokine production has been a focal point in research, indicating that this compound may play a role in developing new anti-inflammatory drugs .

Agricultural Applications

Agrochemical Development

In agricultural chemistry, this compound is explored for its potential as a precursor for agrochemicals. Its structural features allow for modifications that can lead to the development of new herbicides and fungicides. Research has shown that certain isoxazole derivatives exhibit herbicidal activity, contributing to improved crop protection strategies .

Material Science

Polymer Synthesis

The unique chemical structure of this compound makes it suitable for applications in material science. It can be utilized as an intermediate in synthesizing novel polymers and coatings with specific properties such as enhanced thermal stability and chemical resistance. Studies are ongoing to explore its use in creating materials that can withstand harsh environmental conditions .

Analytical Chemistry

Detection Methods

In analytical chemistry, this compound is being used to develop methods for detecting and quantifying various substances. Its properties facilitate the creation of sensitive analytical techniques that improve the accuracy of chemical analyses in various fields, including environmental monitoring and quality control in pharmaceuticals .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Table 2: Synthesis Methods for Isoxazole Compounds

| Method | Description | Yield (%) |

|---|---|---|

| Hydroxylamine Reaction | Reaction with aldehydes under alkaline conditions to form oxime intermediates | High yield |

| Cyclization with Methyl Acrylate | Cyclization process leading to formation of isoxazole derivatives | Variable |

| Green Synthesis | Use of eco-friendly solvents for synthesizing isoxazoles | Improved yield |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Features of Key Analogues

Key Observations :

- Heterocycle Core: The isoxazole ring (as in the target compound) offers distinct electronic properties compared to thiazole (e.g., 4-Methyl-2-phenylthiazole-5-carbohydrazide) or dihydroisoxazole derivatives.

- Substituent Effects: The para-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to methyl or halogenated aryl groups. For instance, chlorophenyl substituents in dihydroisoxazole-quinazolinone hybrids () improve α1-adrenergic receptor binding for antihypertensive activity .

- Functional Groups : The carbohydrazide moiety is critical for hydrogen bonding and metal chelation, influencing both synthesis (e.g., cyclization reactions) and bioactivity. Its presence in 5-methylisoxazole-3-carbohydrazide derivatives correlates with anticancer activity against HepG-2 cells .

Key Observations :

- Cyclization Efficiency : The target compound’s synthesis likely involves cyclization steps similar to , where potassium carbonate facilitates triazole formation from carbohydrazides and arylisothiocyanates .

- Hydrazide Reactivity : Thiazole-carbohydrazides () demonstrate versatility in forming thiadiazoles and thiazoles via reactions with α-halo compounds, suggesting analogous pathways for the target compound .

- Challenges : highlights instability in isothiazole-hydrazine syntheses, where undesired pyrazole formation occurs, emphasizing the need for optimized conditions for carbohydrazide derivatives .

Table 3: Bioactivity Profiles of Analogues

Key Observations :

- Anticancer Potency : The thiazole-carbohydrazide derivative (IC₅₀ = 1.61 μg/mL) outperforms cinnamoyl hydrazides (IC₅₀ = 0.2 x 10⁶ nM) in vitro, likely due to thiazole’s superior DNA interaction . The target compound’s isoxazole core may offer intermediate efficacy.

- Antihypertensive Mechanism: Dihydroisoxazole-quinazolinones () mimic prazosin’s α1-blocking activity, suggesting that isoxazole derivatives with bulky substituents (e.g., methoxyphenyl) could enhance receptor affinity .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy substituents (para position) enhance resonance stabilization and bioavailability, as seen in cinnamoyl hydrazides .

- Heterocycle Rigidity : Isoxazole’s planar structure may improve target binding compared to flexible dihydroisoxazoles, but reduce metabolic stability .

- Hydrazide Functionality : Critical for forming hydrogen bonds with biological targets (e.g., MAO inhibition in isocarboxazid analogs, ) .

Biological Activity

3-(4-Methoxyphenyl)isoxazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on immunosuppressive properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes an isoxazole ring substituted with a methoxyphenyl group and a carbohydrazide moiety. The synthesis typically involves the reaction of appropriate isoxazole derivatives with hydrazine derivatives under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its immunosuppressive and anticancer properties.

Immunosuppressive Properties

Research indicates that derivatives of isoxazole compounds can exhibit immunosuppressive effects. For instance, in vitro studies have shown that certain isoxazole derivatives inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The compound's mechanism may involve the modulation of cytokine production, particularly tumor necrosis factor alpha (TNF-α), contributing to its immunosuppressive profile.

Table 1: Immunosuppressive Activity of Isoxazole Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of TNF-α production |

| MM3 | TBD | Induction of apoptosis in Jurkat cells |

| MM1 | TBD | Inhibition of PBMC proliferation |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies demonstrate that isoxazole derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound has shown moderate to strong cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | TBD | Induction of apoptosis |

| MCF7 | TBD | Growth inhibition |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Caspase Activation : The compound may activate caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It appears to modulate cytokine levels, particularly inhibiting pro-inflammatory cytokines like TNF-α.

- Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives in clinical and preclinical settings:

- Study on PBMC Proliferation : A study found that this compound significantly inhibited PHA-induced PBMC proliferation in vitro, suggesting its potential use in autoimmune conditions .

- Cancer Cell Line Testing : In another study, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.